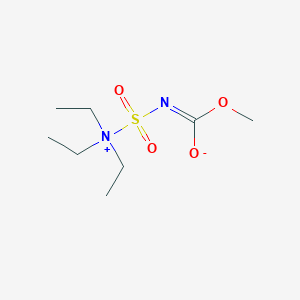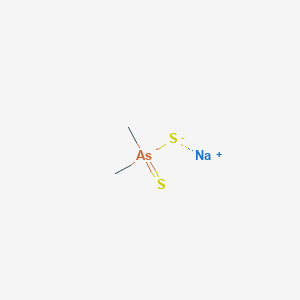
Methyl N-(triethylammoniosulfonyl)carbamate
Overview
Description
Methyl N-(triethylammoniosulfonyl)carbamate (MTSC) is a widely used reagent in synthetic organic chemistry. It is a versatile reagent that can be used for a variety of purposes including the synthesis of compounds, the modification of existing compounds, and the analysis of organic molecules. This article will provide an overview of MTSC, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
Analytical Chemistry : Krause (1979) developed a high-performance liquid chromatographic technique for detecting carbamate insecticides at nanogram levels. This method offers high resolution, sensitivity, and selectivity, crucial for determining multicarbamate insecticide residues (Krause, 1979).
Organic Synthesis : Burgess et al. (2003) explored the conversion of primary alcohols to urethanes using Methyl (Carboxysulfamoyl)Triethylammonium hydroxide. This process is relevant for synthesizing various carbamates (Burgess et al., 2003).
Environmental Science : Iesce et al. (2006) investigated the hydrolytic and photolytic cleavage of N-methylcarbamate insecticides and their impact on aquatic organisms. This study highlights the environmental relevance of carbamates and their degradation products (Iesce et al., 2006).
Agricultural Applications : Campos et al. (2015) researched the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim (a methyl-2-benzimidazole carbamate) and Tebuconazole in agriculture. This study emphasizes the role of carbamates in controlling fungal diseases in plants (Campos et al., 2015).
Corrosion Inhibition : John et al. (2013) examined the inhibition properties of methyl carbamate on copper metal, demonstrating its potential use in preventing metal corrosion (John et al., 2013).
Medicinal Chemistry : Ghosh and Brindisi (2015) discussed the significance of the carbamate group in drug design, highlighting its role in many approved drugs and prodrugs. This research underscores the medicinal importance of carbamates (Ghosh & Brindisi, 2015).
Mechanism of Action
The Burgess reagent, also known as Methyl N-(triethylammoniosulfonyl)carbamate, is a compound that plays a significant role in organic chemistry . This article will delve into the mechanism of action of the Burgess reagent, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of the Burgess reagent are secondary and tertiary alcohols . The reagent is used to convert these alcohols, which have an adjacent proton, into alkenes .
Mode of Action
The Burgess reagent interacts with its targets (secondary and tertiary alcohols) through a process known as syn elimination . This process involves an intramolecular elimination reaction, which results in the conversion of the alcohols into alkenes . The mechanism of this reaction is referred to as the first-order thermolytic Ei .
Biochemical Pathways
The Burgess reagent affects the biochemical pathway that leads to the formation of alkenes from alcohols . By dehydrating the alcohols, the reagent facilitates the formation of alkenes, which are crucial in various organic synthesis processes .
Pharmacokinetics
The Burgess reagent exhibits high solubility in most common organic solvents . This property enhances its bioavailability, making it efficient in its role as a dehydrating agent . .
Result of Action
The primary result of the action of the Burgess reagent is the formation of alkenes from secondary and tertiary alcohols . This transformation is crucial in organic chemistry, facilitating various synthesis processes .
Action Environment
The action of the Burgess reagent is influenced by environmental factors such as temperature and the nature of the solvent used . The reagent can perform its function under mild and neutral conditions, making it a versatile tool in organic chemistry .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The Burgess reagent is efficient at generating olefins from secondary and tertiary alcohols . It is soluble in common organic solvents and alcohol dehydration takes place with syn elimination through an intramolecular elimination reaction
Molecular Mechanism
The Burgess reagent works by converting secondary and tertiary alcohols with an adjacent proton into alkenes . This is achieved through a syn elimination process, which is an intramolecular elimination reaction
properties
IUPAC Name |
(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOWEKUVWPFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894112 | |
| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29684-56-8 | |
| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl N-(triethylammoniosulfonyl)carbamate facilitate the formation of cyclopropane rings from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes?
A1: The research by [] demonstrates that this compound acts as a dehydrating agent in this reaction. Initially, it reacts with the (δ-hydroxyalkenyl)(pyrrolidino)carbene complex to form an adduct. Heating this adduct initiates a dehydration reaction, leading to the formation of a conjugated polyunsaturated (amino)carbene complex. This intermediate then undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring. The choice of solvent polarity plays a crucial role in determining the yield of the cyclopropane derivative.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)




